molecular formula C10H10N2S B1473753 (2-(Thiophen-2-yl)pyridin-4-yl)methanamine CAS No. 1521000-99-6

(2-(Thiophen-2-yl)pyridin-4-yl)methanamine

Cat. No. B1473753
M. Wt: 190.27 g/mol
InChI Key: BGKFBHHGCJBNPB-UHFFFAOYSA-N
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Description

“(2-(Thiophen-2-yl)pyridin-4-yl)methanamine” is an aromatic amine . It is a part of a novel di (thiophen-2-yl) substituted pyrene-pyridine fluorescent molecular hybrid . This compound has been used in the design of privileged structures in medicinal chemistry .


Synthesis Analysis

The compound has been synthesized using a multicomponent Chichibabin pyridine synthesis reaction . The synthesis involves the use of a pyrimidine moiety, which exhibits a wide range of pharmacological activities .


Molecular Structure Analysis

The molecular formula of “(2-(Thiophen-2-yl)pyridin-4-yl)methanamine” is C10H12Cl2N2S . The molecular weight is 263.19 .


Chemical Reactions Analysis

The compound undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .


Physical And Chemical Properties Analysis

The boiling point of the compound is not available . The density is predicted to be 1.140±0.06 g/cm3 .

Scientific Research Applications

  • Catalytic Applications : The compound has been used in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, showing good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

  • Antiosteoclast Activity : A study synthesized a new family of compounds showing moderate to high antiosteoclast and osteoblast activity, indicating potential applications in bone health and disease (Reddy et al., 2012).

  • Anticonvulsant Agents : Novel Schiff bases of 3-aminomethyl pyridine, including derivatives of the compound , have been synthesized and screened for anticonvulsant activity, suggesting potential applications in treating seizures (Pandey & Srivastava, 2011).

  • Photocytotoxicity in Red Light : Iron(III) complexes involving this compound have shown unprecedented photocytotoxicity in red light to various cell lines by means of apoptosis, indicating potential applications in photodynamic therapy (Basu et al., 2014).

  • Chemical Sensing and Metal Ion Detection : The compound has been used in the synthesis of ligands for chemical sensors. These sensors exhibit selectivity towards certain metal ions and have potential applications in environmental monitoring and analytical chemistry (Aggrwal et al., 2021).

  • DNA Interaction and Anticancer Activity : Studies have explored the use of related compounds in binding with calf-thymus DNA and exhibiting anticancer activity, suggesting their potential as therapeutic agents (Adeleke et al., 2020).

  • Corrosion Inhibition : Schiff bases based on the compound have been investigated as corrosion inhibitors, showing effectiveness in protecting materials, which is significant in industrial applications (El Aatiaoui et al., 2021).

Safety And Hazards

The compound should be handled under inert gas and protected from moisture . It should be kept away from heat/sparks/open flames/hot surfaces . It should not be breathed in or get in eyes, on skin, or on clothing .

Future Directions

The compound shows potential for development as a novel anti-fibrotic drug . Further studies are needed to evaluate its potential applications in medicinal chemistry.

properties

IUPAC Name

(2-thiophen-2-ylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKFBHHGCJBNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Thiophen-2-yl)pyridin-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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